The synthesis of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives can be achieved through various methods. One approach involves the reaction of substituted pyrrolo[2,3-b]pyridines with quinoxalin-2-ones under mild oxidation conditions using manganese(IV) oxide (MnO2) in situ, catalyzed by trifluoroacetic acid (TFA). This method facilitates the efficient preparation of a series of derivatives []. Another approach utilizes a palladium-catalyzed C-C coupling reaction between a suitable precursor and diethyl 4-iodobenzoylglutamate, followed by saponification [].
Derivatives of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, like compound 27 (GNE-371), act as potent and selective inhibitors of bromodomains, specifically TAF1(2) (the second bromodomain of human transcription-initiation-factor TFIID subunit 1). They bind to the bromodomain, preventing the recognition and binding of acetylated lysine residues on histone tails. This disruption of bromodomain function interferes with the regulation of gene expression, ultimately leading to desired therapeutic effects [].
Certain derivatives, such as compound 7d-9, exhibit potent inhibitory activity against PDGF-βR []. These inhibitors likely bind to the kinase domain of PDGF-βR, preventing the receptor's activation by PDGF. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to potential therapeutic benefits.
Compound 27 (GNE-371), a derivative of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, has emerged as a potent and selective in vitro tool compound for studying TAF1(2) []. It demonstrates an IC50 of 10 nM against TAF1(2) while maintaining excellent selectivity over other bromodomain family members. Moreover, compound 27 exhibits activity in cellular TAF1(2) target engagement assays (IC50 = 38 nM) and displays antiproliferative synergy with the BET inhibitor JQ1. These findings suggest the successful engagement of endogenous TAF1 by compound 27, making it a valuable tool for mechanistic studies and target validation in oncology research [].
Derivatives of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, particularly compound 7d-9, have shown promising results as potent and selective PDGF-βR inhibitors []. In PDGF-induced cell proliferation and auto-phosphorylation assays, compound 7d-9 demonstrated significant inhibitory activity with IC50 values of 0.014 μmol/L and 0.007 μmol/L, respectively. It also exhibited high selectivity for PDGF-βR over other receptor tyrosine kinases, including VEGFR2, EGFR, c-Met, and IGF-IR, with IC50 ratios greater than 1000. These findings highlight the potential of these derivatives as therapeutic agents for diseases associated with aberrant PDGF-βR signaling, such as cancer and fibrotic disorders [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2